molecular formula C19H36N6O7 B12317289 2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid CAS No. 6693-50-1

2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid

Cat. No.: B12317289
CAS No.: 6693-50-1
M. Wt: 460.5 g/mol
InChI Key: SUQWGICKJIJKNO-UHFFFAOYSA-N
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Description

2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid typically involves multi-step organic reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. This is followed by the coupling of hexanoyl and pentanedioic acid derivatives under controlled conditions. The final steps involve deprotection and purification to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and solvent choice to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Plays a role in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pathways affected by this compound include those related to cellular metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]propanedioic acid
  • 2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]butanedioic acid

Uniqueness

Compared to similar compounds, 2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid is unique due to its specific arrangement of amino and carboxyl groups. This unique structure allows for distinct interactions with biological molecules, making it a valuable tool in biochemical research and industrial applications .

Properties

IUPAC Name

2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N6O7/c20-9-3-1-5-12(22)17(29)25-13(6-2-4-10-21)18(30)23-11-15(26)24-14(19(31)32)7-8-16(27)28/h12-14H,1-11,20-22H2,(H,23,30)(H,24,26)(H,25,29)(H,27,28)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQWGICKJIJKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90410639
Record name 2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6693-50-1
Record name 2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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